(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[[(3R,5S,8R,9S,10S,13S,14S,17S)-2,2,3,4,4-pentadeuterio-17-hydroxy-10,13-dimethyl-1,5,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-yl]oxy]oxane-2-carboxylic acid
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Overview
Description
The compound (2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[[(3R,5S,8R,9S,10S,13S,14S,17S)-2,2,3,4,4-pentadeuterio-17-hydroxy-10,13-dimethyl-1,5,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-yl]oxy]oxane-2-carboxylic acid is a complex organic molecule It features multiple stereocenters and a combination of hydroxyl, carboxylic acid, and deuterated cyclopenta[a]phenanthrene groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[[(3R,5S,8R,9S,10S,13S,14S,17S)-2,2,3,4,4-pentadeuterio-17-hydroxy-10,13-dimethyl-1,5,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-yl]oxy]oxane-2-carboxylic acid involves multiple steps. The process typically starts with the preparation of the deuterated cyclopenta[a]phenanthrene core, followed by the introduction of hydroxyl groups and the oxane-2-carboxylic acid moiety. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the correct stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents such as thionyl chloride (SOCl2) for converting hydroxyl groups to chlorides, followed by nucleophilic substitution.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
The compound has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxylic acid groups can form hydrogen bonds and ionic interactions with proteins and enzymes, potentially modulating their activity. The deuterated cyclopenta[a]phenanthrene core may interact with hydrophobic regions of biomolecules, affecting their structure and function.
Comparison with Similar Compounds
Similar Compounds
Chondroitin sulfate: A similar compound with a sulfated polysaccharide structure.
Glycochenodeoxycholic acid: A bile acid with a similar steroidal structure.
Uniqueness
The uniqueness of (2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[[(3R,5S,8R,9S,10S,13S,14S,17S)-2,2,3,4,4-pentadeuterio-17-hydroxy-10,13-dimethyl-1,5,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-yl]oxy]oxane-2-carboxylic acid lies in its deuterated cyclopenta[a]phenanthrene core, which imparts unique chemical and biological properties compared to non-deuterated analogs.
Properties
Molecular Formula |
C25H40O8 |
---|---|
Molecular Weight |
473.6 g/mol |
IUPAC Name |
(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[[(3R,5S,8R,9S,10S,13S,14S,17S)-2,2,3,4,4-pentadeuterio-17-hydroxy-10,13-dimethyl-1,5,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-yl]oxy]oxane-2-carboxylic acid |
InChI |
InChI=1S/C25H40O8/c1-24-9-7-13(32-23-20(29)18(27)19(28)21(33-23)22(30)31)11-12(24)3-4-14-15-5-6-17(26)25(15,2)10-8-16(14)24/h12-21,23,26-29H,3-11H2,1-2H3,(H,30,31)/t12-,13+,14-,15-,16-,17-,18-,19-,20+,21-,23+,24-,25-/m0/s1/i7D2,11D2,13D |
InChI Key |
GYNWSIBKBBWJJW-VWFXUVMVSA-N |
Isomeric SMILES |
[2H][C@]1(C(C[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC[C@H]2C1([2H])[2H])CC[C@@H]4O)C)C)([2H])[2H])O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O |
Canonical SMILES |
CC12CCC(CC1CCC3C2CCC4(C3CCC4O)C)OC5C(C(C(C(O5)C(=O)O)O)O)O |
Origin of Product |
United States |
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